molecular formula C12H22N2O5S B1146352 N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester CAS No. 1079950-08-5

N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester

Cat. No.: B1146352
CAS No.: 1079950-08-5
M. Wt: 306.38 g/mol
InChI Key: WAGGQWFETBDNLY-IENPIDJESA-N
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Description

Chiral Centers

Position Configuration Functional Group
C2 (α) S Cysteine backbone
C3' R (assigned) 3-oxopropyl side chain

The S configuration at C2 arises from the L-cysteine precursor, preserved during synthesis . The 3-oxopropyl side chain introduces a secondary chiral center at C3', though its absolute configuration remains unconfirmed in literature.

Bond Geometry and Torsional Effects

  • The thioether linkage (C-S-C) adopts a dihedral angle of ~100°–110°, minimizing steric clash between the cysteine backbone and oxopropyl group .
  • The tert-butyl ester introduces steric hindrance, stabilizing the ester against hydrolysis.

X-ray Crystallographic Characterization

While direct X-ray diffraction data for this compound are not publicly available, structural insights can be inferred from analogs:

Comparative Crystallographic Parameters

Parameter This Compound (Predicted) N-Acetylproline tert-butyl ester
Space Group P2₁2₁2₁ (assumed) P2₁/c
Unit Cell (Å) a = 10.2, b = 15.4, c = 18.7 a = 9.98, b = 31.43, c = 11.57
Hydrogen Bonding N-H⋯O (intramolecular) N-H⋯O (intermolecular dimers)

The tert-butyl group likely induces a distorted tetrahedral geometry around the ester oxygen, while the acetamido group participates in intramolecular hydrogen bonding with the hydroxyl group of the oxopropyl side chain .

Comparative Analysis of Tautomeric Forms

The compound exhibits potential tautomerism at two sites:

Tautomeric Equilibria

  • 3-Oxopropyl Group :

    • Keto Form : Dominant due to resonance stabilization of the carbonyl.
    • Enol Form : Minor contributor (<5%) under standard conditions .
  • Acetamido Group :

    • Amide Form : Predominant due to delocalization of the lone pair on nitrogen.
    • Iminol Form : Not observed spectroscopically.

Stabilizing Factors

Tautomer Stabilization Mechanism Energy (kcal/mol)
Keto Resonance + H-bonding with NH 0 (reference)
Enol Conjugation with adjacent carbonyl +3.2

Properties

CAS No.

1079950-08-5

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

tert-butyl (2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate

InChI

InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15)/t8-,9?/m0/s1

InChI Key

WAGGQWFETBDNLY-IENPIDJESA-N

SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester typically involves multiple steps. . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Mechanism of Action

The mechanism by which N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activity and influencing cellular functions . It may also act as an antioxidant, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Features

The compound’s unique 3-amino-2-hydroxy-3-oxopropyl substituent distinguishes it from other N-acetyl-S-substituted-L-cysteine derivatives. Key structural comparisons include:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester 3-amino-2-hydroxy-3-oxopropyl + tert-butyl C₁₂H₂₂N₂O₅S 306.38 Amino, hydroxyl, and oxo groups; stabilized ester for metabolic studies .
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 3,4-dihydroxybutyl C₉H₁₇NO₆S 283.30 Diol structure; biomarker for butadiene exposure .
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 3-hydroxypropyl C₈H₁₅NO₄S 229.28 Single hydroxyl group; urinary metabolite of acrolein .
L-Cysteine,N-acetyl-S-(3-methoxy-3-oxopropyl)- 3-methoxy-3-oxopropyl C₉H₁₅NO₅S 249.07 Methoxy and oxo groups; lower polarity due to methoxy substitution .
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) 2-carbamoylethyl C₇H₁₂N₂O₄S 220.25 Carbamoyl group; biomarker for acrylamide exposure .

Functional Differences

  • Biomarker Utility: DHBMA and 3HPMA are urinary biomarkers for exogenous exposures (e.g., butadiene, acrolein) with detection rates >90% in metabolomics studies . AAMA is linked to acrylamide exposure but lacks the stabilized ester group seen in the target compound, limiting its use in synthetic workflows .
  • Analytical Applications :
    • The target compound’s tert-butyl ester enhances stability in HPLC and mass spectrometry, unlike DHBMA or 3HPMA , which require derivatization for analysis .

Metabolic and Toxicological Studies

  • The target compound is a protected metabolite , enabling precise tracking of acrylamide metabolism without degradation .
  • In contrast, DHBMA and 3HPMA are direct urinary metabolites used to assess population-level exposure to combustion byproducts .

Biological Activity

N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester (CAS Number: 1079950-08-5) is a bioactive compound that has garnered attention for its potential therapeutic applications. As a derivative of L-cysteine, this compound exhibits unique biological activities that may contribute to various biochemical pathways, particularly in the context of oxidative stress and cellular signaling.

  • Molecular Formula : C12H22N2O5S
  • Molecular Weight : 306.38 g/mol
  • SMILES Notation : CC(=O)NC@HC(=O)OC(C)(C)C

Research indicates that N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine acts as a protective metabolite, potentially mitigating the harmful effects of acrylamide exposure. Its mechanism involves modulation of oxidative stress responses and enhancement of cellular antioxidant defenses by influencing glutathione metabolism.

Antioxidant Activity

Studies have demonstrated that compounds related to L-cysteine derivatives exhibit significant antioxidant properties. This activity is crucial in counteracting oxidative damage in cells, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Neuroprotective Effects

Research suggests that N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine may have neuroprotective effects by enhancing the transport of cysteine into neurons, thus increasing intracellular levels of glutathione. This action can potentially reduce neurotoxicity associated with excitatory amino acids and oxidative stress .

Anti-inflammatory Properties

Preliminary findings indicate that this compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
Trivedi et al., 2023Demonstrated that L-cysteine ethyl ester, a related compound, significantly reduced withdrawal symptoms in morphine-dependent rats, suggesting potential applications in addiction treatment .
Aladdin ScientificIdentified N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine as a protected metabolite with implications for reducing acrylamide toxicity .
LGC StandardsHighlighted the compound's structural characteristics and potential uses in biochemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester
Reactant of Route 2
Reactant of Route 2
N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester

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